5-Bromo-1H-indol-3-yl decanoate

Catalog No.
S648305
CAS No.
133950-71-7
M.F
C18H24BrNO2
M. Wt
366.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-indol-3-yl decanoate

CAS Number

133950-71-7

Product Name

5-Bromo-1H-indol-3-yl decanoate

IUPAC Name

(5-bromo-1H-indol-3-yl) decanoate

Molecular Formula

C18H24BrNO2

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C18H24BrNO2/c1-2-3-4-5-6-7-8-9-18(21)22-17-13-20-16-11-10-14(19)12-15(16)17/h10-13,20H,2-9H2,1H3

InChI Key

MSQDUIOYSURQKS-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br

Canonical SMILES

CCCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br
  • Potential applications based on structure: The presence of the indole group suggests potential for biological activity, as this moiety is found in many natural products and pharmaceuticals. However, further research is needed to determine the specific activity of 5-Bromo-1H-indol-3-yl decanoate.
  • Use as a Substrate: One study describes 5-Bromo-1H-indol-3-yl octanoate (a similar molecule with an octanoic acid chain instead of a decanoic acid chain) as a chromogenic substrate for esterases with C8 activity. This suggests that 5-Bromo-1H-indol-3-yl decanoate might also be useful as a substrate for studying esterase enzymes, although the specific enzyme activity would likely depend on the length of the decanoic acid chain.

5-Bromo-1H-indol-3-yl decanoate is a synthetic organic compound classified as an indole derivative. Its molecular formula is C18H24BrNO2C_{18}H_{24}BrNO_{2}, and it features a bromine atom at the 5-position of the indole ring and a decanoate ester group at the 3-position. Indole derivatives, including this compound, are notable for their presence in various natural products and their diverse biological activities, making them significant in medicinal chemistry and pharmacology .

  • Oxidation: This compound can undergo oxidation using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
  • Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
  • Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile .

5-Bromo-1H-indol-3-yl decanoate exhibits a range of biological activities due to its structural properties. Indole derivatives are known to interact with various biological targets, influencing multiple biochemical pathways. These compounds have been studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The specific mechanisms of action often involve modulation of enzyme activity and receptor interactions, although detailed studies on this particular compound are still limited .

The synthesis of 5-Bromo-1H-indol-3-yl decanoate typically involves the esterification of 5-Bromo-1H-indole-3-carboxylic acid with decanoic acid. This reaction is commonly carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) within an anhydrous solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until completion .

Industrial Production Methods

In industrial settings, continuous flow reactors may be utilized to scale up the synthesis process. This method allows for enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and purity while minimizing human error .

5-Bromo-1H-indol-3-yl decanoate has potential applications in various fields:

  • Pharmaceutical Research: Due to its biological activity, it may serve as a lead compound for drug development targeting diseases such as cancer or infections.
  • Chemical Biology: It can be used in studies involving enzyme inhibition or receptor modulation.
  • Material Science: As an indole derivative, it may have applications in developing organic materials or dyes.

Several compounds share structural similarities with 5-Bromo-1H-indol-3-yl decanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-1H-indoleIndole structure with a bromine substituentBasic indole framework without ester group
5-Chloro-1H-indol-3-yl decanoateChlorine instead of bromine at the 5-positionSimilar activity profile but different halogen
4-Bromo-1H-indoleBromine at the 4-positionDifferent position affects biological activity
5-Bromoindoleacetic acidIndole structure with an acetic acid substituentPotentially different therapeutic effects

These compounds highlight the uniqueness of 5-Bromo-1H-indol-3-yl decanoate due to its specific ester functionality and bromine substitution pattern, which may influence its biological activity differently compared to other derivatives .

XLogP3

6.6

Wikipedia

5-bromo-3-indolyl decanoate

Dates

Last modified: 08-15-2023

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